2-Chloro-3-(2-furanoyl)pyridine

Description

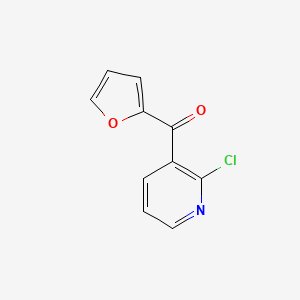

2-Chloro-3-(2-furanoyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a 2-furanoyl group at the 3-position. This structure combines the electron-withdrawing effects of chlorine with the aromatic and electron-rich nature of the furanoyl moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIACCNOEEZDAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641815 | |

| Record name | (2-Chloropyridin-3-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914203-42-2 | |

| Record name | (2-Chloro-3-pyridinyl)-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropyridin-3-yl)(furan-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-furanoyl)pyridine typically involves the reaction of 2-chloropyridine with a furanoyl chloride in the presence of a base. One common method is the Friedel-Crafts acylation, where 2-chloropyridine reacts with furanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-furanoyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The furanoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution: Formation of 2-amino-3-(2-furanoyl)pyridine or 2-thio-3-(2-furanoyl)pyridine.

Oxidation: Formation of 3-(2-furanoyl)pyridine-2-carboxylic acid.

Reduction: Formation of 3-(2-furanoyl)pyridine-2-methanol.

Coupling: Formation of biaryl derivatives with various substituents.

Scientific Research Applications

2-Chloro-3-(2-furanoyl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.

Chemical Synthesis: The compound is utilized in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-furanoyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furanoyl group can interact with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. The chlorine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyridine ring significantly influences molecular properties. Key comparisons include:

Notes:

- The trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)pyridine enhances lipophilicity and metabolic stability, making it prevalent in agrochemicals .

- The cyano group in 2-Chloro-6-phenylpyridine-3-carbonitrile contributes to a planar molecular structure, preserving pyridine aromaticity despite steric effects .

Market and Industrial Relevance

- 2-Chloro-3-(trifluoromethyl)pyridine dominates industrial applications, with a projected market growth driven by demand for fluorinated agrochemicals (e.g., herbicides) and pharmaceuticals . Key manufacturers include Shandong Huimeng Bio-Tech and Fluoropharm .

- High-purity analogs (e.g., 98% purity grades) command premium pricing ($400–$4,800/g depending on quantity), reflecting their specialized use in fine chemical synthesis .

Pharmaceutical Relevance

- Antimicrobial Activity : Chloropyridine derivatives with electron-withdrawing substituents (e.g., trifluoromethyl, nitro) show enhanced bioactivity against bacterial and fungal strains .

- Anticancer Potential: Analogous compounds like 2-chloro-3-(piperidine-1-sulfonyl)pyridine are investigated as kinase inhibitors due to their ability to modulate protein-binding interactions .

Agrochemical Innovations

- Herbicide Intermediates : 2-Chloro-3-(trifluoromethyl)pyridine is critical in synthesizing trifluoromethyl-containing herbicides, which exhibit high environmental stability and target specificity .

Biological Activity

2-Chloro-3-(2-furanoyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antiparasitic, and anticancer properties, supported by various studies and data.

Chemical Structure

The compound's structure is characterized by the presence of a chloro group and a furanoyl moiety attached to a pyridine ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.

- Mechanism of Action : The compound is believed to disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death.

- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Antiparasitic Activity

Research has highlighted the antiparasitic potential of this compound, particularly against protozoan parasites.

- In Vitro Studies : The compound showed significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with an effective concentration (EC50) of approximately 5 nM .

- Mechanism of Action : The proposed mechanism involves the inhibition of critical enzymes in the parasite's metabolic pathways, leading to reduced viability and replication.

Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects.

- Cell Line Studies : In vitro assays on various cancer cell lines, including breast and lung cancer cells, revealed that the compound induces apoptosis (programmed cell death) at concentrations as low as 20 µM .

- Mechanism of Action : The compound's ability to induce oxidative stress in cancer cells is thought to play a crucial role in its anticancer activity. It may also inhibit specific signaling pathways involved in tumor growth and metastasis.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.